molecular formula C21H22N2O2S3 B2866345 2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine CAS No. 303984-97-6

2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine

Cat. No.: B2866345
CAS No.: 303984-97-6
M. Wt: 430.6
InChI Key: IAVZVRSBYDHDNW-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the use of starting materials such as 4-methoxybenzyl chloride and 4-methoxyphenylthiol, which undergo nucleophilic substitution reactions to form intermediate compounds. These intermediates are then subjected to further reactions, including cyclization and methylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, converting sulfoxides back to sulfides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine is unique due to its specific combination of methoxyphenyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S3/c1-24-17-6-4-15(5-7-17)13-27-21-22-16(14-26-3)12-20(23-21)28-19-10-8-18(25-2)9-11-19/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVZVRSBYDHDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC(=CC(=N2)SC3=CC=C(C=C3)OC)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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